molecular formula C8H10F3NO2 B3040544 (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one CAS No. 215519-32-7

(3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one

Cat. No.: B3040544
CAS No.: 215519-32-7
M. Wt: 209.17 g/mol
InChI Key: DETJJQQORWTESV-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one involves several steps, including custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, structural analysis services, chiral compound synthesis, fluorescent labeling and probes, bioconjugation and linker chemistry, high-throughput screening and assays.


Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one is C8H10F3NO2 . The molecular weight is 209.1657096 .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one include its molecular structure, melting point, boiling point, density, and molecular weight . Unfortunately, specific values for these properties are not provided in the sources I have access to.

Scientific Research Applications

Synthesis and Chemical Reactions

1,1,1-Trifluoro-4-morpholinobut-3-en-2-one has been extensively studied for its role in various synthetic and chemical reactions:

  • Synthesis of Fluorinated Compounds : It acts as an intermediate in the synthesis of fluorinated compounds, such as β-trifluoromethylated aldol products and trifluoro-4-aryl-2-butanols, which have a range of applications including pharmaceuticals and agrochemicals (Funabiki et al., 2010).
  • Heterocyclic Chemistry : This chemical is involved in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials (Korotaev et al., 2011).
  • Organic Light-Emitting Diodes (OLEDs) : It's used in the preparation of materials for OLEDs, which are significant in the development of new display and lighting technologies (Martín‐Ramos et al., 2013).
  • DNA-Protein Kinase Inhibitors : Its derivatives are key precursors in the synthesis of DNA-dependent protein kinase inhibitors, which are important in cancer research (Aristegui et al., 2006).

Photophysical and Biological Studies

  • Photophysical Properties : The chemical plays a role in the study of photophysical properties of various compounds, which is essential in the field of photochemistry and materials science (Bonacorso et al., 2018).
  • Fluorine Chemistry : It is a significant compound in the study of fluorine chemistry, especially in understanding the reactivity and stability of fluorine-containing compounds (Gupta & Shreeve, 1987).

Stereodynamics and Structural Analysis

  • Stereodynamics : The compound is used in the study of stereodynamics of chemical reactions, which is crucial for understanding the formation of chiral compounds in organic synthesis (Shainyan et al., 2008).
  • Crystallography : It is involved in X-ray crystallography studies, providing insights into molecular structures that are essential for the development of new materials and drugs (Mahé & Paquin, 2013).

Safety and Hazards

The safety and hazards associated with 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one are not explicitly mentioned in the sources I have access to. It’s always recommended to handle chemical compounds with appropriate safety measures, including wearing protective gloves and goggles .

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)1-2-12-3-5-14-6-4-12/h1-2H,3-6H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETJJQQORWTESV-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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